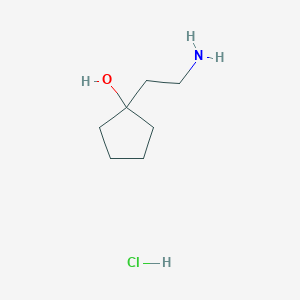

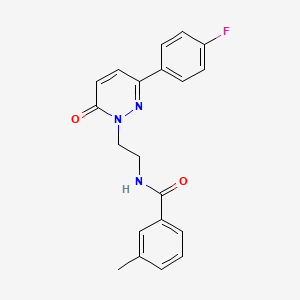

![molecular formula C36H32N6O2S2 B2540447 2-[[5-[4-(5-苯乙酰硫代-4-苯基-1,2,4-三唑-3-基)丁基]-4-苯基-1,2,4-三唑-3-基]硫代]-1-苯基乙酮 CAS No. 496775-73-6](/img/structure/B2540447.png)

2-[[5-[4-(5-苯乙酰硫代-4-苯基-1,2,4-三唑-3-基)丁基]-4-苯基-1,2,4-三唑-3-基]硫代]-1-苯基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule featuring multiple triazole rings and phenyl groups, which are connected through sulfanyl linkages. Triazole derivatives are known for their wide range of applications, including medicinal chemistry due to their biological activities. The presence of phenacylsulfanyl groups suggests potential reactivity and interaction with other chemical entities, possibly through redox processes or as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related triazole compounds has been explored in various studies. For instance, the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids involves the use of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials, which are then cyclopropanated and further processed to yield the desired sulfanyl-substituted products . Similarly, the synthesis of 2-alkyl/arylalkyl/phenacylsulfanyl-1-thia-3,3a,10-triaza-pentaleno[1,2-b]naphthalene-4,9-dione is achieved by condensation of 2.3-dichloronaphthoquinone with thiadiazol-2-amine derivatives . These methods could potentially be adapted for the synthesis of the compound , given the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . This method provides detailed information about the arrangement of atoms within the crystal lattice and can be complemented by computational studies, such as density functional theory (DFT), to analyze intermolecular interactions.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including novel elimination reactions as seen with sulfoxides bearing heteroaromatics . The generation of thioaldehydes and subsequent trapping with dienes to form thiapyran oxides indicates the potential for the compound to participate in similar unexpected reactions, possibly leading to new ring systems or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives and related compounds can be inferred from their structural features and previous studies. For example, the sulfonamide-derived compounds exhibit specific magnetic susceptibility and conductivity measurements, which are indicative of their bonding nature and possible geometries in transition metal complexes . These properties, along with spectral data (IR, NMR, mass spectrometry), are crucial for understanding the behavior of the compound in various environments and its potential applications.

科学研究应用

抗菌活性

具有三唑和噻二唑骨架的化合物已表现出显著的抗菌活性。例如,苯并恶唑衍生物已针对念珠菌菌株进行了筛选,展示出抗白色念珠菌活性,并表明具有抗真菌应用的潜力。这些化合物通过多效机制起作用,影响固醇含量,抑制膜转运过程,并扰乱线粒体呼吸 (Staniszewska 等,2021)。类似地,噻二唑衍生物已被合成并表现出体外抗结核活性,一些化合物对结核分枝杆菌显示出显着的疗效,表明在开发抗结核药剂中具有潜在作用 (Chitra 等,2011)。

合成和化学反应性

含有三唑、噻二唑和相关杂环化合物的化合物的合成多功能性已在各种背景下得到探索。例如,从恶唑酮合成硫代-1-氨基环丙烷羧酸表明在构建具有潜在药理应用的复杂分子方面具有丰富的化学性质 (Clerici 等,1999)。此外,5-氨基-2-羟基苯甲酸的 1,2,4-三唑和 1,3,4-噻二唑衍生物的合成及其抗菌活性评估进一步证明了这些骨架在药物化学中的潜力 (Hussain 等,2008)。

作用机制

Triazoles

are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They have been used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

属性

IUPAC Name |

2-[[5-[4-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N6O2S2/c43-31(27-15-5-1-6-16-27)25-45-35-39-37-33(41(35)29-19-9-3-10-20-29)23-13-14-24-34-38-40-36(42(34)30-21-11-4-12-22-30)46-26-32(44)28-17-7-2-8-18-28/h1-12,15-22H,13-14,23-26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAHRMVMVVKGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

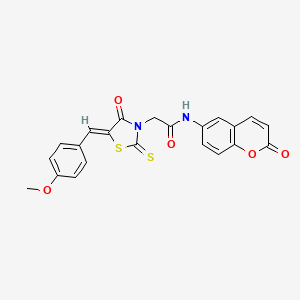

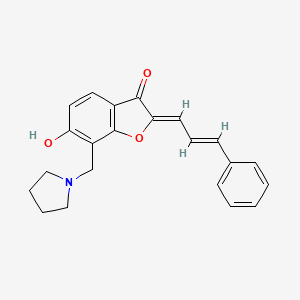

![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)

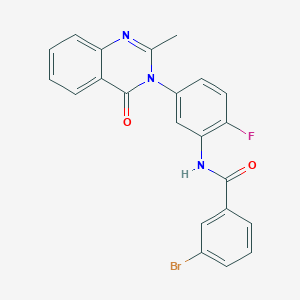

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)

![2-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-5H-purin-7-ium-8-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2540383.png)

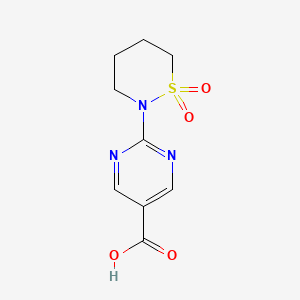

![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B2540387.png)